2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Beschreibung
This compound features an 8-azabicyclo[3.2.1]octane core, a bicyclic structure common in bioactive molecules due to its conformational rigidity. Key substituents include:
- 2-Chlorophenyl moiety: Attached via an ethanone linker, contributing steric bulk and electronic effects. The stereochemistry ((1R,5S)) is critical for binding specificity.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3S/c1-22(20,21)14-9-12-6-7-13(10-14)18(12)16(19)8-11-4-2-3-5-15(11)17/h2-5,12-14H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVXSYAMDCRYNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is Janus kinase (JAK) . JAK has been identified as a target for atopic dermatitis (AD) because it regulates specific inflammatory genes and adaptive immune responses.
Mode of Action
The compound, also known as JAK1/JAK2 degrader (JAPT), is synthesized based on the protein degradation targeting chimera (PROTAC) and prepared as a topical formulation. JAPT utilizes E3 ligase to mediate the ubiquitination and degradation of JAK1/JAK2.
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway. By promoting the degradation of JAK, it can effectively inhibit the release of pro-inflammatory cytokines and alleviate inflammation.
Result of Action
In vitro studies have shown that JAPT can effectively inhibit the release of pro-inflammatory cytokines, thereby alleviating inflammation. In vivo studies further confirmed the efficacy of JAPT in degrading JAK1/JAK2, significantly inhibiting type I, II, and III adaptive immunity. Moreover, JAPT has been shown to significantly reduce the severity of AD, as evidenced by the clearance rate of skin lesions and the improvement in the SCORAD (Scoring Atopic Dermatitis) score.
Action Environment
The unique structure of the skin limits the efficacy of locally applied JAK inhibitors in treating AD. Japt provides a promising low-frequency and low-dose ad treatment method. The research suggests that JAPT has therapeutic potential in treating AD, surpassing traditional JAK inhibitors, indicating that JAPT may be a promising locally applied drug against the JAK-STAT signaling pathway for AD.
Biologische Aktivität
The compound 2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone, also known by its CAS number 1705271-08-4, is a novel synthetic molecule with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₈ClNO₃S
- Molecular Weight : 327.8 g/mol
The primary mechanism of action for this compound involves the inhibition of Janus kinases (JAKs), particularly JAK1 and TYK2. This inhibition affects the JAK-STAT signaling pathway, which is crucial for the differentiation and activation of Th1 and Th17 cells, thereby modulating immune responses and inflammation.
Anti-inflammatory Effects
Research indicates that this compound significantly inhibits inflammation in various models. In an adjuvant-induced arthritis model in rats, it demonstrated:
- Reduction in inflammation : The compound reduced inflammatory markers and symptoms associated with arthritis.
- Bone resorption inhibition : It effectively inhibited osteoclast formation and activity, which are pivotal in bone resorption processes.
- Impact on body weight : The compound also influenced body weight changes in treated animals, suggesting systemic effects on metabolism.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Oral Bioavailability : It is noted for its ability to be effectively absorbed when administered orally, making it a candidate for oral therapeutic formulations.
- Metabolism : Further studies are required to elucidate its metabolic pathways and potential active metabolites that contribute to its pharmacological effects .
Study on Inflammatory Diseases
A study investigated the efficacy of this compound in models of autoimmune diseases. The results showed:
- A marked decrease in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) after treatment.
- Improvement in clinical scores related to disease severity in treated groups compared to controls.
Impact on Immune Response
In vitro studies highlighted that this compound could modulate immune cell functions:
- Th17 Cell Modulation : It reduced the proliferation of Th17 cells, which are often implicated in autoimmune conditions.
- Cytokine Production : The compound downregulated the production of several key cytokines involved in inflammatory responses .
Data Table: Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Research indicates that this compound exhibits various biological activities, particularly in neuropharmacology and potential therapeutic applications.
Neuropharmacological Effects
Studies have suggested that the compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction could imply potential applications in treating neuropsychiatric disorders such as anxiety and depression.
Mechanisms of Action:
- Receptor Modulation: The compound may act as a modulator for specific neurotransmitter receptors involved in mood regulation and cognitive functions.
- Neurotransmitter Interaction: It has been observed to influence serotonin and dopamine pathways, which are critical in mood disorders.
Antiparasitic Activity
Recent investigations into the antiparasitic properties of similar compounds have shown promising results. Derivatives of chlorophenyl compounds have demonstrated significant activity against parasites such as Entamoeba histolytica and Giardia intestinalis, often with lower cytotoxicity compared to standard treatments like metronidazole.
Mechanisms of Action:
- Inhibition of Parasitic Enzymes: Similar compounds have been shown to inhibit enzymes critical for the survival of parasites, leading to their death or incapacitation.
Study on Neuropharmacological Effects
A peer-reviewed study examined the effects of structurally similar compounds on anxiety-related behaviors in animal models. Results indicated that these compounds could reduce anxiety-like behaviors, suggesting potential for further development in treating anxiety disorders.
Antiparasitic Efficacy Evaluation
In vitro studies assessed the efficacy of related compounds against Trypanosoma cruzi, showing IC50 values indicating potent activity comparable to established antiparasitic agents. The selectivity index (SI) for these compounds was noted to be favorable, indicating lower toxicity towards mammalian cells while maintaining efficacy against parasites.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table highlights structural analogs and their pharmacological or physicochemical differences:
Key Observations:
Substituent Effects: Methylsulfonyl vs. Benzenesulfonyl: The target’s methylsulfonyl group offers moderate polarity compared to the bulkier benzenesulfonyl in , which may reduce metabolic clearance. Chlorophenyl Position: The target’s 2-chlorophenyl (vs. Sulfonamide vs. Sulfonyl: Pyrazole sulfonamide in introduces hydrogen-bonding capacity, absent in the target’s methylsulfonyl.
Pharmacological Profiles: Antibacterial activity is noted for 4-chlorophenyl analogs , while Tropifexor () demonstrates nuclear receptor modulation. The target’s biological activity remains uncharacterized in the evidence.
Synthetic Accessibility :
- Palladium-catalyzed methods () and sulfonylation () are viable for analogs. The methylsulfonyl group in the target may be introduced via oxidation of methylthio precursors or direct sulfonylation.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone, and how can reaction conditions be optimized?
- Methodology :
- Key steps : Synthesis typically involves cyclization of the azabicyclo[3.2.1]octane core, followed by sulfonylation at the 3-position and coupling with the 2-chlorophenylacetyl group. For example, cyclopropylidene intermediates (common in azabicyclo syntheses) may serve as precursors for functionalization .
- Optimization : Control reaction parameters such as temperature (often 0–60°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometry of reagents (e.g., sulfonylating agents). Chromatography (HPLC or flash) is critical for purification to achieve >95% purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | NaH, THF, 0°C → RT | 65–70 | 85 |
| Sulfonylation | MsCl, Et3N, DCM | 80–85 | 90 |
| Coupling | Pd(PPh3)4, aryl halide | 50–60 | 95 |
Q. Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?
- Methodology :
- X-ray crystallography : Resolves absolute configuration (e.g., (1R,5S) bicyclic core) and validates stereochemical assignments .
- NMR : Use 2D techniques (COSY, NOESY) to confirm spatial proximity of substituents (e.g., methylsulfonyl group at C3) .
- Mass spectrometry (HRMS) : Confirm molecular formula (C17H19ClNO3S) with <2 ppm error .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl group substitution) impact the compound’s interaction with biological targets?
- Methodology :
- Pharmacophore modeling : Compare methylsulfonyl vs. triazole or cyclopropylidene analogs to assess binding affinity to targets like GPCRs or ion channels .
- SAR studies : Replace the 2-chlorophenyl group with fluorophenyl or trifluoromethyl derivatives to evaluate potency shifts in enzyme inhibition assays .
- Key Finding : Methylsulfonyl groups enhance metabolic stability but may reduce solubility, requiring co-solvents (e.g., DMSO) in in vitro assays .
Q. What computational approaches can predict the compound’s pharmacokinetic properties and metabolic pathways?
- Methodology :
- Molecular docking (AutoDock/Vina) : Simulate binding to cytochrome P450 isoforms (CYP3A4, CYP2D6) to predict metabolism .
- QSAR models : Use descriptors like logP (predicted ~2.5) and polar surface area (~75 Ų) to estimate blood-brain barrier permeability .
- MD simulations : Assess stability of the bicyclic core in aqueous vs. lipid environments .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
- Methodology :
- Assay validation : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation conditions (pH, temperature) to minimize variability .
- Control experiments : Include reference inhibitors (e.g., atropine for muscarinic receptors) to calibrate activity thresholds .
- Meta-analysis : Cross-reference data from analogs (e.g., 8-azabicyclo derivatives with triazole substituents) to identify trends in selectivity .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly between reported methods for similar azabicyclo[3.2.1]octane derivatives?
- Analysis :
- Catalyst sensitivity : Palladium-based coupling reactions (e.g., Suzuki-Miyaura) are highly substrate-dependent; electron-deficient aryl halides (e.g., 2-chlorophenyl) may require optimized ligands .
- Steric hindrance : Bulky substituents at C3 (e.g., methylsulfonyl) can slow reaction kinetics, necessitating extended reaction times .
- Resolution : Use high-throughput screening to identify ideal catalysts (e.g., Pd(OAc)2 with XPhos) for challenging couplings .
Experimental Design Recommendations
Q. What strategies mitigate degradation of this compound during long-term stability studies?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
